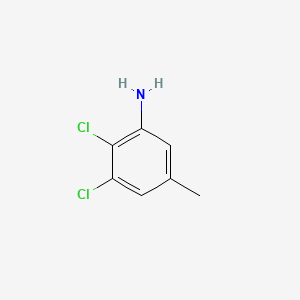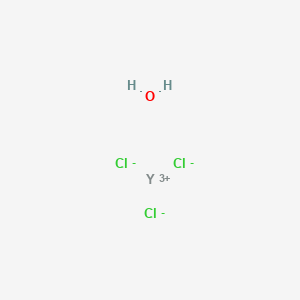
H-Ala-Tyr-OEt HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Tyr-OEt HCl typically involves the coupling of alanine and tyrosine derivatives. One common method is the use of L-amino acid ligase enzymes, which can efficiently catalyze the formation of dipeptides. For instance, the L-amino acid ligase from Bacillus subtilis has been used in combination with polyphosphate kinase to regenerate ATP, resulting in the production of H-Ala-Tyr-OEt in high yields .
Industrial Production Methods
Industrial production of this compound often involves multi-step chemical synthesis. This process includes the protection of amino groups, coupling reactions, and subsequent deprotection steps. The use of tert-butoxycarbonyl (Boc) protecting groups is common in these procedures to ensure selective reactions and high purity of the final product .
化学反応の分析
Types of Reactions
H-Ala-Tyr-OEt HCl can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
科学的研究の応用
H-Ala-Tyr-OEt HCl has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based drugs and as a building block for more complex molecules
作用機序
The mechanism of action of H-Ala-Tyr-OEt HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The tyrosine residue can engage in hydrogen bonding and hydrophobic interactions, while the alanine residue provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
H-Ala-Tyr-OEt HCl can be compared with other dipeptides, such as:
H-Ala-Gly-OEt HCl: Similar in structure but lacks the aromatic ring of tyrosine, resulting in different chemical and biological properties.
H-Ala-Phe-OEt HCl: Contains phenylalanine instead of tyrosine, which affects its hydrophobicity and interaction with molecular targets.
H-Ala-Leu-OEt HCl: Features leucine, leading to differences in solubility and reactivity.
This compound is unique due to the presence of the tyrosine residue, which imparts specific chemical reactivity and biological activity .
特性
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-3-20-14(19)12(16-13(18)9(2)15)8-10-4-6-11(17)7-5-10;/h4-7,9,12,17H,3,8,15H2,1-2H3,(H,16,18);1H/t9-,12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRILGEJGARIVDP-CSDGMEMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B576559.png)

![Thieno[2,3-g][1,3]benzothiazole](/img/structure/B576561.png)


![4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol](/img/structure/B576566.png)

![7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B576568.png)
![1-Acetoxy-7-oxabicyclo[4.1.0]heptane](/img/new.no-structure.jpg)



